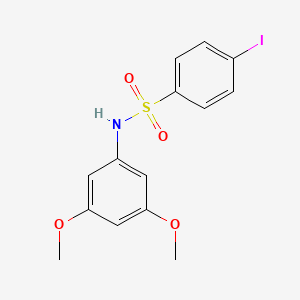![molecular formula C21H22N2O3 B4216917 2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B4216917.png)
2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-2-phenylacetamide
Vue d'ensemble
Description
2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-2-phenylacetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylpropyl group, and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenylpropyl group and the phenylacetamide moiety. The reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and continuous flow systems can help in scaling up the production while maintaining the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction could result in alcohols or amines.
Applications De Recherche Scientifique
2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid: This compound shares the pyrrolidine ring and phenyl group but differs in its functional groups.
2-(3-oxo-3-phenylpropyl)isoindoline: This compound has a similar phenylpropyl group but a different core structure.
Uniqueness
What sets 2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-2-phenylacetamide apart is its combination of functional groups and the specific arrangement of atoms, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19-14-18(22-21(26)20(25)17-11-5-2-6-12-17)15-23(19)13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,18H,7,10,13-15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCQPGAULHNHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCC2=CC=CC=C2)NC(=O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4216836.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B4216846.png)
![methyl (3-oxo-1-{[(3-phenylpropanoyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B4216866.png)


![4-[2-(allyloxy)phenyl]-N-benzyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4216890.png)
![1-phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol hydrochloride](/img/structure/B4216907.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4216913.png)
![(2-furylmethyl){5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4216924.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4216935.png)

![4-chloro-N-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4216944.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4216952.png)
![2-[4-(3-phenyl-2-quinoxalinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4216957.png)
